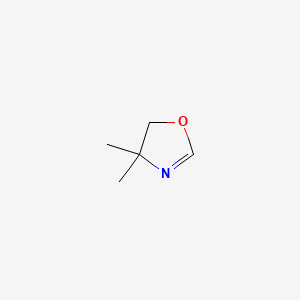

4,4-Dimethyl-2-oxazolin

Übersicht

Beschreibung

Synthesis Analysis

4,4-Dimethyl-2-oxazoline can be synthesized through various methods, including reactions involving copper and dimethyltin dibromide or methylphenyltin dibromide, leading to different derivatives. The synthesis process often involves intramolecular coordination, resulting in compounds with trigonal bipyramidal coordination geometry at the tin center, with carbon ligands at the equatorial sites and more electronegative nitrogen and bromine atoms at the axial positions (Jastrzebski et al., 1991). Another notable synthesis route is through the Vilsmeier-Haack reagent, leading to the formation of substituted oxazolines (Singh & Singh, 2000).

Molecular Structure Analysis

The molecular structure of 4,4-Dimethyl-2-oxazoline derivatives has been elucidated through methods like X-ray diffraction, demonstrating the compound's trigonal bipyramidal coordination geometry. This structural feature is crucial for understanding the compound's reactivity and properties (Jastrzebski et al., 1991).

Chemical Reactions and Properties

Chemical reactions involving 4,4-Dimethyl-2-oxazoline are diverse, ranging from coupling reactions with alkenes facilitated by rhodium catalysis (Wiedemann et al., 2004) to stereodivergent syntheses for chiral bis(oxazolines) (Desimoni et al., 1996). These reactions highlight the compound's versatility in synthetic chemistry.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

“4,4-Dimethyl-2-oxazolin” wird in der organischen Synthese verwendet . Es ist eine heterocyclische Verbindung mit einem fünfgliedrigen Ringsystem, das ein Stickstoff- und ein Sauerstoffatom enthält . Dies macht es zu einer vielseitigen Verbindung im Bereich der organischen Synthese.

Ligand für die Suzuki-Kupplungsreaktion

Diese Verbindung wurde als Ligand für die Suzuki-Kupplungsreaktion von Arylbromiden und Arylboronsäuren getestet . Die Suzuki-Kupplung ist eine Art palladiumkatalysierter Kreuzkupplungsreaktion, die in der organischen Chemie weit verbreitet ist, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.

Funktionalisierung von nicht aktivierten Kohlenstoff-Wasserstoff-Bindungen

“this compound” wird zur Funktionalisierung von nicht aktivierten Kohlenstoff-Wasserstoff-Bindungen verwendet . Dieser Prozess ist ein wichtiger Schritt in vielen synthetischen Umwandlungen und ermöglicht die Einführung neuer funktioneller Gruppen in organische Moleküle.

Pharmazeutische Anwendungen

Oxazolinbasierte Ringsysteme, einschließlich “this compound”, sind für ihre biologischen Aktivitäten bekannt . Dies macht sie wertvoll im Bereich der Pharmazeutika, wo sie bei der Entwicklung neuer Medikamente eingesetzt werden können.

Industrielle Anwendungen

Neben seiner Verwendung in Pharmazeutika findet “this compound” auch Anwendungen in der industriellen Chemie . Obwohl die spezifischen industriellen Verwendungen dieser Verbindung in den Quellen nicht detailliert beschrieben sind, ist es wahrscheinlich, dass sie aufgrund ihrer vielseitigen Struktur bei der Herstellung verschiedener chemischer Produkte verwendet wird.

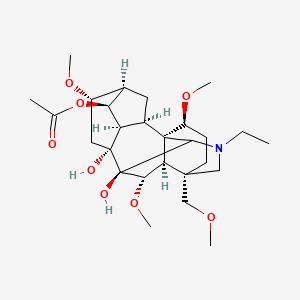

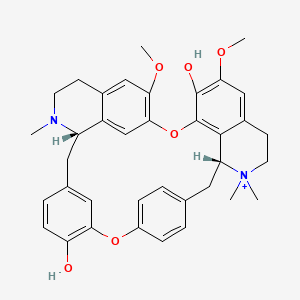

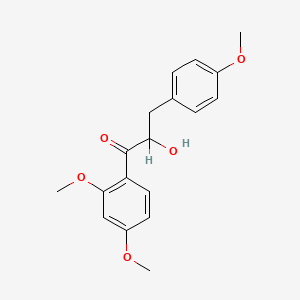

Naturstoffchemie

“this compound” hat auch Anwendungen in der Naturstoffchemie . Die Naturstoffchemie befasst sich mit der Untersuchung chemischer Verbindungen, die in der Natur vorkommen, und oxazolinbasierte Verbindungen wie “this compound” können bei der Synthese dieser Naturstoffe eine Rolle spielen.

Polymerchemie

Schließlich wird “this compound” in der Polymerchemie verwendet . Die Oxazolingruppe kann als funktionelle Gruppe in Polymeren fungieren und die Eigenschaften des resultierenden Materials beeinflussen.

Wirkmechanismus

Safety and Hazards

4,4-Dimethyl-2-oxazoline is highly flammable . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It should be used only outdoors or in a well-ventilated area . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

4,4-Dimethyl-2-oxazoline plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with various enzymes and proteins, facilitating the formation of oxazoles through oxidative aromatization . This compound is known to form complexes with zinc halides, which can influence its reactivity and stability . The interactions between 4,4-Dimethyl-2-oxazoline and these biomolecules are crucial for its function in biochemical processes.

Cellular Effects

The effects of 4,4-Dimethyl-2-oxazoline on cellular processes are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. This compound can affect the synthesis of proteins and other biomolecules by interacting with specific enzymes and proteins . These interactions can lead to changes in cellular function, including alterations in metabolic pathways and gene expression patterns.

Molecular Mechanism

At the molecular level, 4,4-Dimethyl-2-oxazoline exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways . The compound’s ability to form complexes with metal ions, such as zinc, plays a crucial role in its mechanism of action . These interactions can result in the modulation of enzyme activity and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4-Dimethyl-2-oxazoline can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 4,4-Dimethyl-2-oxazoline can maintain its activity over extended periods, but its stability may be affected by environmental conditions such as temperature and pH . Long-term exposure to this compound can lead to cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of 4,4-Dimethyl-2-oxazoline vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects may be observed at high doses, including alterations in enzyme activity and gene expression . These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in biochemical research.

Metabolic Pathways

4,4-Dimethyl-2-oxazoline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other compounds . The compound can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes.

Transport and Distribution

Within cells and tissues, 4,4-Dimethyl-2-oxazoline is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of 4,4-Dimethyl-2-oxazoline are critical for its function and efficacy in biochemical reactions.

Subcellular Localization

The subcellular localization of 4,4-Dimethyl-2-oxazoline is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function within the cell . Understanding the subcellular distribution of 4,4-Dimethyl-2-oxazoline is essential for elucidating its role in cellular processes.

Eigenschaften

IUPAC Name |

4,4-dimethyl-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-5(2)3-7-4-6-5/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAMXHRRVFDWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184178 | |

| Record name | 4,4-Dimethyloxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30093-99-3 | |

| Record name | 4,4-Dimethyl-2-oxazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30093-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethyloxazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030093993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Dimethyloxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-4,4-dimethyloxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4-DIMETHYL-2-OXAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6Z768E669 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

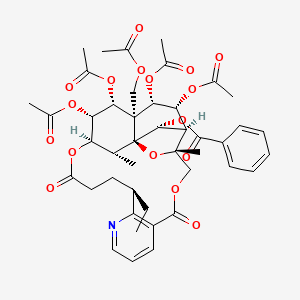

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4,4-Dimethyl-2-oxazoline?

A1: The molecular formula of 4,4-Dimethyl-2-oxazoline is C5H9NO, and its molecular weight is 99.13 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize 4,4-Dimethyl-2-oxazoline?

A2: Researchers frequently utilize Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, to characterize 4,4-Dimethyl-2-oxazoline. [, ]

Q3: Is the 2-oxazoline ring planar?

A3: The 2-oxazoline ring is not perfectly planar. Studies have shown that it adopts a (4)T3 ((C3)T(C2)) conformation, meaning it is slightly puckered. This deformation can be attributed to the influence of the crystal field and hydrogen bond formation. []

Q4: Can 4,4-Dimethyl-2-oxazoline be used to synthesize aldehydes?

A4: Yes, 4,4-Dimethyl-2-oxazoline can be reacted with Grignard reagents to produce aldehydes. This reaction proceeds through an oxazolidine intermediate and offers a useful alternative for aldehyde synthesis. []

Q5: How can 4,4-Dimethyl-2-oxazoline be used in the synthesis of symmetrical ketones?

A5: Organoboranes, readily obtained from alkene hydroboration, can react with the lithium salt of 4,4-Dimethyl-2-oxazoline. Subsequent treatment with methyl iodide and alkaline hydrogen peroxide leads to the formation of symmetrical ketones. []

Q6: Can 4,4-Dimethyl-2-oxazoline participate in cross-coupling reactions?

A6: Yes, derivatives of 4,4-Dimethyl-2-oxazoline containing a halogen substituent, such as 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline, readily participate in Suzuki-Miyaura coupling reactions with aryl boronic acids or boronates. This reaction provides a route to ortho-substituted biphenyl oxazolines. []

Q7: How can 4,4-Dimethyl-2-oxazoline be used to access α-nitroalkyl and α-nitroaralkyl compounds?

A7: Treating 2-alkyl and 2-aralkyl substituted 4,4-Dimethyl-2-oxazolines with strong bases like potassium amide or lithium diisopropylamide (LDA), followed by reaction with alkyl nitrates, yields the corresponding α-nitroalkyl and α-nitroaralkyl-2-oxazolines. []

Q8: Can 4,4-Dimethyl-2-oxazoline act as a monomer in polymerization reactions?

A8: Absolutely! 4,4-Dimethyl-2-oxazoline and its derivatives containing polymerizable groups, such as vinyl or isopropenyl substituents, are important monomers in the synthesis of poly(2-oxazoline)s. These polymers find applications in various fields, including biomedicine and materials science. [, , , ]

Q9: How does the structure of the 2-oxazoline monomer affect its polymerization behavior?

A9: The polymerization behavior, particularly the reactivity and stability of the resulting polymers, is influenced by the steric hindrance around the 2-oxazoline ring. For instance, polymers derived from more sterically hindered 2-vinyl-2-oxazolines exhibit higher stability and allow for controlled crosslinking at elevated temperatures. []

Q10: Can 4,4-Dimethyl-2-oxazoline be incorporated into block copolymers?

A10: Yes, 4,4-Dimethyl-2-oxazoline derivatives containing polymerizable groups can be utilized in living anionic polymerization techniques to synthesize well-defined block copolymers with controlled molecular weights and architectures. [, , ]

Q11: Do 4,4-Dimethyl-2-oxazoline derivatives find applications in catalysis?

A11: Yes, 4,4-Dimethyl-2-oxazoline derivatives, especially those containing borate and cyclopentadienyl moieties, serve as versatile ligands in the formation of organometallic complexes with transition metals like titanium, zirconium, and hafnium. These complexes demonstrate high enantioselectivity in reactions such as the catalytic cyclization of aminoalkenes. [, ]

Q12: Can you elaborate on the role of 4,4-Dimethyl-2-oxazoline derivatives in asymmetric hydroamination reactions?

A12: Chiral cyclopentadienyl-bis(oxazolinyl)borato complexes of Group 4 metals, incorporating 4,4-Dimethyl-2-oxazoline units, effectively catalyze the asymmetric hydroamination of aminoalkenes. These reactions proceed with high enantioselectivity, producing chiral N-heterocyclic amines with excellent optical purities. []

Q13: How does the structure of the oxazoline ligand influence the catalytic activity of metal complexes?

A13: The steric and electronic properties of the oxazoline substituents significantly impact the catalytic performance of metal complexes. Factors such as the size and electronic nature of the groups attached to the oxazoline ring affect the reactivity and selectivity of the catalyst. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.